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methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride

Catalog No.
S13987252
CAS No.
M.F
C8H12ClN3O2
M. Wt
217.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole...

Product Name

methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride

IUPAC Name

methyl 1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-3-carboxylate;hydrochloride

Molecular Formula

C8H12ClN3O2

Molecular Weight

217.65 g/mol

InChI

InChI=1S/C8H11N3O2.ClH/c1-11-6-4-9-3-5(6)7(10-11)8(12)13-2;/h9H,3-4H2,1-2H3;1H

InChI Key

WTXIXANTSJPIOT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CNC2)C(=N1)C(=O)OC.Cl

Methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride is a chemical compound characterized by its unique structural framework that includes a pyrrolo[3,4-c]pyrazole moiety. This compound is notable for its potential applications in medicinal chemistry and biochemistry due to the presence of both carboxylate and pyrrole functionalities. Its molecular formula is C₉H₁₀ClN₃O₂, and it has a molecular weight of approximately 215.65 g/mol.

The chemical reactivity of methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride can be attributed to its functional groups. It may undergo various reactions such as:

  • Substitution Reactions: The presence of the carboxylate group allows for nucleophilic substitution reactions.
  • Decarboxylation: Under certain conditions, the carboxylate can be removed, leading to the formation of a pyrrolo[3,4-c]pyrazole derivative.
  • Hydrochloride Formation: The compound can exist in its hydrochloride salt form, which enhances its solubility in aqueous solutions.

Preliminary studies suggest that methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride exhibits biological activities that may include:

  • Antitumor Properties: Some derivatives of pyrrolo[3,4-c]pyrazoles have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects: The compound might interact with inflammatory pathways, potentially reducing inflammation.
  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways.

The synthesis of methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride typically involves several steps:

  • Formation of Pyrrole Derivative: Starting materials such as substituted hydrazines and α,β-unsaturated carbonyl compounds are reacted to form the initial pyrrole structure.
  • Cyclization: The pyrrole derivative undergoes cyclization with suitable reagents to form the pyrrolo[3,4-c]pyrazole framework.
  • Carboxylation: The introduction of the carboxylate group can be achieved through various methods such as using carbon dioxide under pressure or through the reaction with carboxylic acids.
  • Hydrochloride Salt Formation: The final step involves protonating the compound with hydrochloric acid to yield the hydrochloride salt.

Methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride has several potential applications:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development targeting various diseases.
  • Chemical Biology: It can serve as a tool compound for studying biological processes involving pyrrole and pyrazole derivatives.
  • Material Science: Potential applications in developing novel materials due to its unique chemical properties.

Interaction studies are crucial for understanding how methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride interacts with biological macromolecules:

  • Protein Binding Studies: Investigating how this compound binds to proteins can reveal its mechanism of action and potential therapeutic targets.
  • Enzyme Kinetics: Assessing its effect on enzyme activity can provide insights into its role as an inhibitor or modulator in biochemical pathways.

Methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylateC₆H₈N₂O₃Hydroxy group additionEnhanced solubility and bioactivity
Ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylateC₇H₉ClN₂O₂Chlorine substitutionPotentially increased reactivity
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidC₇H₈F₂N₂O₂Difluoromethyl groupSpecific targeting in fungicides

Methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride stands out due to its complex ring structure and potential multi-target biological activities that differ from simpler pyrazole derivatives. Its diverse reactivity and biological profile make it a significant subject for further research in medicinal chemistry and related fields.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

217.0618043 g/mol

Monoisotopic Mass

217.0618043 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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